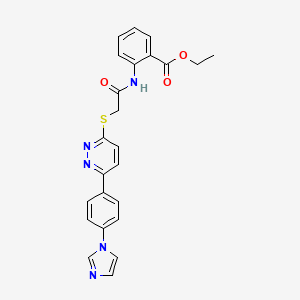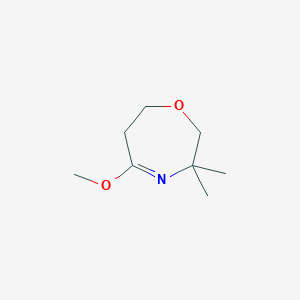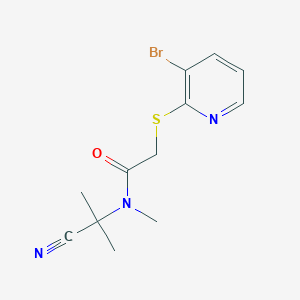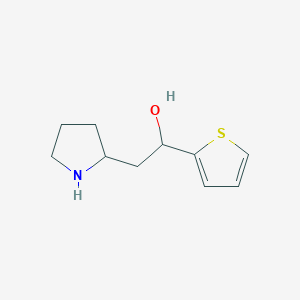![molecular formula C12H18N2O5 B2641927 2-{(1R)-1-[(tert-butoxycarbonyl)amino]ethyl}-5-methyl-1,3-oxazole-4-carboxylic acid CAS No. 343339-27-5](/img/structure/B2641927.png)
2-{(1R)-1-[(tert-butoxycarbonyl)amino]ethyl}-5-methyl-1,3-oxazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is an oxazole derivative. Oxazoles are aromatic molecules that contain an oxygen atom and a nitrogen atom in a five-membered ring. They are known for their diverse biological activities and are used in medicinal chemistry .
Synthesis Analysis
While I don’t have the specific synthesis for this compound, oxazoles are typically synthesized through cyclodehydration of certain amides or through the Robinson-Gabriel synthesis .Molecular Structure Analysis
The molecule contains an oxazole ring, which is a five-membered ring containing two heteroatoms (one oxygen and one nitrogen). The presence of the tert-butoxycarbonyl (Boc) group suggests that the compound might be a protected form of an amino acid .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. The presence of the oxazole ring might contribute to the compound’s aromaticity and stability. The Boc group is often used to protect amines during chemical synthesis, suggesting that this compound might be relatively stable under certain conditions .Aplicaciones Científicas De Investigación
Enantioselective Synthesis
The compound has been utilized in the enantioselective synthesis of oxazole derivatives, highlighting its role in producing optically active intermediates for pharmaceuticals. Magata et al. (2017) demonstrated a high optical purity synthesis of a related oxazole through a Pd-catalyzed amide coupling and subsequent oxazole formation, emphasizing its importance in macrocyclic azole peptide synthesis without racemization (Magata, Nagano, Endo, Kawaida, Nagaoka, Hirokawa, & Maezaki, 2017).
Amino Acid Derivatives
Research by Benoiton and Chen (1981) on N-alkoxycarbonylamino acids revealed the formation of 2-alkoxy-5(4H)-oxazolones, offering insights into carbodiimide-mediated reactions in peptide synthesis. This work illustrates the utility of such compounds in synthesizing N-carboxyanhydrides of amino acids, contributing to the field of peptide chemistry (Benoiton & Chen, 1981).
Protective Group Chemistry
The compound's relevance extends to protective group chemistry, as demonstrated by Heydari et al. (2007), who explored N-tert-butoxycarbonylation of amines using an efficient and environmentally benign catalyst. This research provides valuable information on protecting amines, a crucial step in the synthesis of many pharmaceuticals and peptides (Heydari, Shiroodi, Hamadi, Esfandyari, & Pourayoubi, 2007).
Peptide Synthesis Innovations
The compound is instrumental in the synthesis of peptide derivatives and the development of new methodologies for peptide synthesis. Tormyshev et al. (2006) reported on the synthesis of 5-substituted oxazole-4-carboxylic acid esters from ethyl isocyanoacetic acid, showcasing the compound's role in creating peptide analogs and diversifying amino acid derivatives (Tormyshev, Mikhalina, Rogozhnikova, Troitskaya, & Trukhin, 2006).
Antimicrobial Functions
Waschinski and Tiller (2005) explored poly(oxazolines) with terminal quaternary ammonium groups synthesized using a compound similar to the subject molecule. Their research into antimicrobial potential against bacteria like Staphylococcus aureus showcases the application of oxazole derivatives in biomaterials science and antimicrobial coating development (Waschinski & Tiller, 2005).
Direcciones Futuras
Propiedades
IUPAC Name |
5-methyl-2-[(1R)-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-oxazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O5/c1-6(13-11(17)19-12(3,4)5)9-14-8(10(15)16)7(2)18-9/h6H,1-5H3,(H,13,17)(H,15,16)/t6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKZPILCESFZAHQ-ZCFIWIBFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C(C)NC(=O)OC(C)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(O1)[C@@H](C)NC(=O)OC(C)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{(1R)-1-[(tert-butoxycarbonyl)amino]ethyl}-5-methyl-1,3-oxazole-4-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-2-((E)-{[1-(4-methoxyphenyl)ethyl]imino}methyl)phenol](/img/structure/B2641844.png)
![2-(4-acetylphenyl)-4-[2-(2-methoxyphenyl)-2-oxoethyl]-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2641845.png)

![2-([1,1'-biphenyl]-4-yl)-N-(1-ethyl-2-oxoindolin-5-yl)acetamide](/img/structure/B2641847.png)


![2-Amino-2-[3-(3-chlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2641855.png)
![N-(2-chlorobenzyl)-2-((4-oxo-3-phenethyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2641857.png)
![4-((4aR,5R,5aR,8aR,9S)-2,6,8-trioxo-10-(pyridin-3-yl)-2,3,4a,5,5a,6,8a,9,9a,10-decahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(8H)-yl)butanoic acid](/img/structure/B2641859.png)


![1-[4-(4-Hydroxyazepane-1-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2641865.png)

